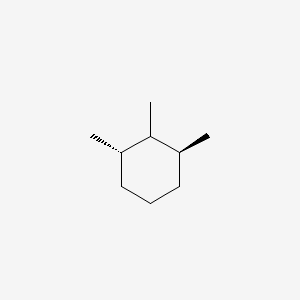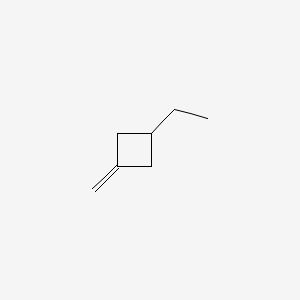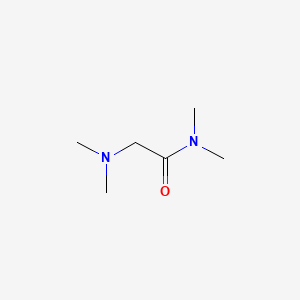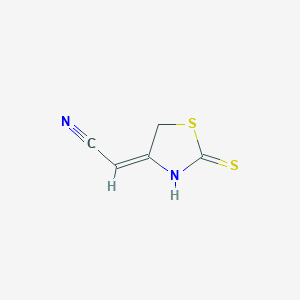
Acetonitrile,(2-thioxo-4-thiazolidinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is a heterocyclic compound containing a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- typically involves the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid. This reaction is often carried out under reflux conditions in the presence of a catalyst such as CoFe2O4@SiO2/PrNH2 nanoparticles . The reaction yields thiazolidine derivatives with high selectivity and purity.
Industrial Production Methods
Industrial production methods for Acetonitrile,(2-thioxo-4-thiazolidinylidene)- often involve multicomponent reactions and green chemistry approaches to improve yield and reduce environmental impact. These methods include the use of nano-catalysis and click reactions to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .
Applications De Recherche Scientifique
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against liver and breast cancer cells.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acetonitrile,(2-thioxo-4-thiazolidinylidene)- include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C5H4N2S2 |
|---|---|
Poids moléculaire |
156.2 g/mol |
Nom IUPAC |
(2E)-2-(2-sulfanylidene-1,3-thiazolidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C5H4N2S2/c6-2-1-4-3-9-5(8)7-4/h1H,3H2,(H,7,8)/b4-1+ |
Clé InChI |
DPUAAZOPCAPQJH-DAFODLJHSA-N |
SMILES isomérique |
C1/C(=C\C#N)/NC(=S)S1 |
SMILES canonique |
C1C(=CC#N)NC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
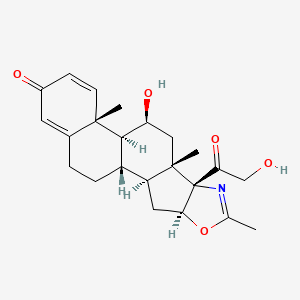
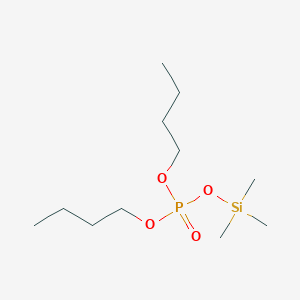
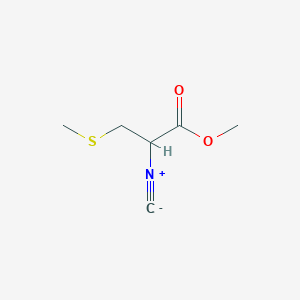

![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
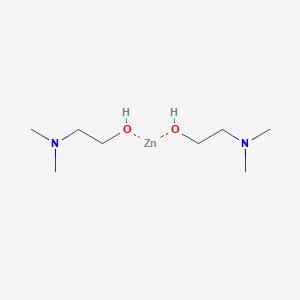
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
